(Rac)-SAR131675

Kinase Selectivity VEGFR-3 Anti-Angiogenesis

(Rac)-SAR131675 is the racemate of the potent, selective VEGFR-3 inhibitor SAR131675. Unlike pan-VEGFR inhibitors, its >10-fold selectivity over VEGFR-2 and >50-fold over VEGFR-1 enables specific dissection of VEGFR-3-driven lymphangiogenesis, immune modulation, and metastasis without confounding anti-angiogenic effects. Demonstrated to reduce TAMs and MDSCs in syngeneic models. Order high-purity compound for your research.

Molecular Formula C18H22N4O4
Molecular Weight 358.4 g/mol
Cat. No. B1146024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-SAR131675
Synonyms2-Amino-1-ethyl-7-(3-hydroxy-4-methoxy-3-methyl-1-butyn-1-yl)-N-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide;  2-Amino-1-ethyl-1,4-dihydro-7-(3-hydroxy-4-methoxy-3-methyl-1-butyn-1-yl)-N-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Molecular FormulaC18H22N4O4
Molecular Weight358.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H22N4O4/c1-5-22-15(19)13(17(24)20-3)14(23)12-7-6-11(21-16(12)22)8-9-18(2,25)10-26-4/h6-7,25H,5,10,19H2,1-4H3,(H,20,24)
InChIKeyPFMPOBVAYMTUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Scientists Procure (Rac)-SAR131675 for VEGFR-3-TK Studies


(Rac)-SAR131675, the racemate of the potent and selective VEGFR-3 tyrosine kinase inhibitor SAR131675 [1], serves as a critical tool for investigating VEGFR-3 mediated lymphangiogenesis, immune modulation, and tumor metastasis [2]. Characterized as an ATP-competitive inhibitor, it exhibits high selectivity for VEGFR-3 over a broad panel of kinases and receptors . This compound is specifically designed for research applications requiring inhibition of the VEGFR-3 signaling pathway without broad-spectrum anti-angiogenic activity [3].

Why (Rac)-SAR131675 Should Not Be Substituted with Broad-Spectrum VEGFR Inhibitors


Generic substitution of (Rac)-SAR131675 with pan-VEGFR inhibitors like axitinib or sunitinib fails due to critical differences in kinase selectivity and functional outcomes [1]. While pan-inhibitors potently target VEGFR-1, -2, and -3, leading to broad anti-angiogenic effects and significant on-target toxicities [2], (Rac)-SAR131675 exhibits a unique, quantified selectivity profile that allows for specific investigation of VEGFR-3-driven processes with minimal interference from VEGFR-2 or VEGFR-1 pathways . This differential targeting is essential for dissecting the distinct roles of VEGFR-3 in lymphangiogenesis and immune cell trafficking, independent of VEGFR-2 mediated angiogenesis [3].

Quantifiable Differentiation of (Rac)-SAR131675 from Key Comparators


Superior VEGFR-3 Selectivity Over VEGFR-2 Compared to Pan-VEGFR Inhibitors

(Rac)-SAR131675 demonstrates a quantifiable selectivity for VEGFR-3 over VEGFR-2 (ratio ≈10-fold) and VEGFR-1 (ratio >50-fold) in cell-free assays [1]. In contrast, pan-VEGFR inhibitors like axitinib and sunitinib exhibit potent inhibition of both VEGFR-2 and VEGFR-3, lacking this selectivity window [2]. Specifically, SAR131675 inhibits VEGFR-2 kinase activity with an IC50 of 235 nM, while its VEGFR-3 IC50 is 23 nM [1]. For VEGFR-1, the IC50 is >3 μM, underscoring its targeted profile [1].

Kinase Selectivity VEGFR-3 Anti-Angiogenesis

High Selectivity Across a Broad Kinase Panel

In comprehensive selectivity profiling, SAR131675 demonstrated no significant inhibitory activity against a panel of 107 receptors, enzymes, ion channels, and 65 kinases at the concentrations tested [1]. This includes little to no activity against common off-targets such as Akt1, CDKs, PLK1, EGFR, IGF-1R, c-Met, and Flt2 . This broad selectivity profile distinguishes it from many other VEGFR inhibitors that may exhibit additional kinase inhibitory activities, contributing to off-target effects [2].

Kinase Profiling Selectivity Off-Target Effects

Functional Selectivity in Primary Lymphatic Cell Survival

(Rac)-SAR131675 potently inhibits primary human lymphatic cell survival induced by the VEGFR-3-specific ligands VEGF-C and VEGF-D, with IC50 values of 14 nM and 17 nM, respectively [1]. In contrast, it exhibits a 47-fold lower potency in inhibiting survival induced by the VEGFR-2 ligand VEGF-A, with an IC50 of 664 nM [1]. This functional selectivity confirms that at low nanomolar concentrations, (Rac)-SAR131675 specifically targets VEGFR-3-dependent cellular responses.

Lymphangiogenesis VEGF-C VEGF-D

In Vivo Anti-Metastatic Efficacy in Syngeneic Tumor Models

In the syngeneic 4T1 mammary carcinoma model, oral administration of SAR131675 at 100 mg/kg significantly reduced primary tumor growth and, notably, decreased the number of lung metastases [1]. This anti-metastatic effect was accompanied by a significant reduction in tumor-associated macrophage (TAM) infiltration, a key component of the metastatic niche [1]. These in vivo outcomes demonstrate that the selective VEGFR-3 inhibition by SAR131675 translates to meaningful anti-tumor and anti-metastatic activity, distinguishing it from compounds that only target tumor angiogenesis.

Tumor Metastasis In Vivo Efficacy 4T1 Mammary Carcinoma

Reduction of Myeloid-Derived Suppressor Cells (MDSCs) in Tumor-Bearing Mice

Treatment with SAR131675 prevents the accumulation of immunosuppressive blood and splenic myeloid-derived suppressor cells (MDSCs) in 4T1 tumor-bearing mice [1]. This effect is linked to the expression of VEGFR-3 on these cells [1]. In a separate model of colorectal cancer liver metastasis, SAR131675 treatment reduced the proportion of myeloid cells, including a PD-L1+ subset, within the tumor and liver microenvironment [2]. This immunomodulatory effect, directly tied to VEGFR-3 inhibition, is not a characteristic of traditional VEGFR-2 inhibitors and represents a distinct mechanistic advantage for studying the VEGFR-3 axis in tumor immunology.

Immuno-Oncology MDSCs Tumor Microenvironment

Optimal Research Applications for (Rac)-SAR131675 Based on Quantifiable Evidence


Dissecting VEGFR-3-Specific Signaling in Lymphangiogenesis Studies

Leveraging its 10-fold selectivity over VEGFR-2 and >50-fold over VEGFR-1, (Rac)-SAR131675 is the compound of choice for researchers investigating the unique roles of VEGFR-3 in lymphangiogenesis. Unlike pan-VEGFR inhibitors, it allows for the specific interrogation of VEGFR-3-dependent cellular processes such as lymphatic cell proliferation (IC50 ~20 nM) and survival (IC50 14-17 nM) without confounding effects from VEGFR-2 mediated angiogenesis [1]. This makes it ideal for in vitro models using primary human lymphatic cells or in vivo models of pathological lymphangiogenesis [2].

Investigating VEGFR-3-Mediated Immune Modulation in the Tumor Microenvironment

The unique ability of (Rac)-SAR131675 to reduce tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) makes it a critical tool for studying the VEGFR-3 axis in tumor immunology [1]. Researchers studying the transition from chronic inflammation to immune suppression can use this compound to specifically target VEGFR-3 on immune cell populations, a function not served by standard anti-angiogenic VEGFR inhibitors [2]. This is particularly relevant in syngeneic tumor models like 4T1 mammary carcinoma and colorectal cancer liver metastasis models [1] [2].

Evaluating Anti-Metastatic Mechanisms Independent of Primary Tumor Angiogenesis

For studies focused on the mechanisms of tumor metastasis, (Rac)-SAR131675 offers a distinct advantage. Its demonstrated in vivo effect of reducing lymph node invasion and lung metastasis in multiple models, including 4T1 and RIP1.Tag2, is attributed to the inhibition of lymphangiogenesis and TAM invasion, not direct anti-angiogenic effects on the primary tumor [1]. This allows researchers to separate the processes of metastatic dissemination from primary tumor growth, a distinction that is not possible with less selective VEGFR inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Rac)-SAR131675

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.